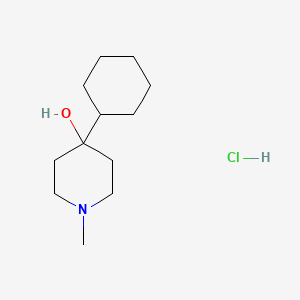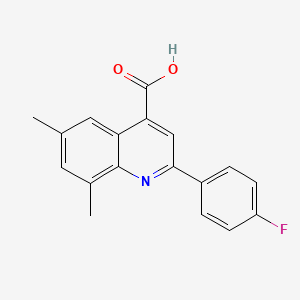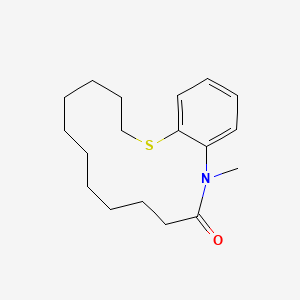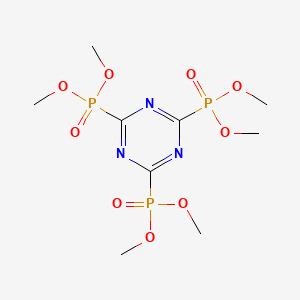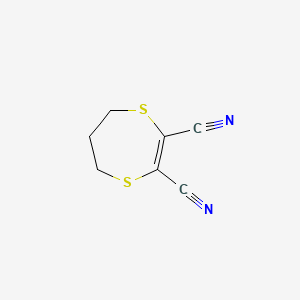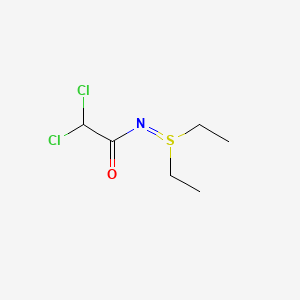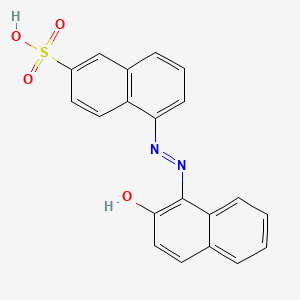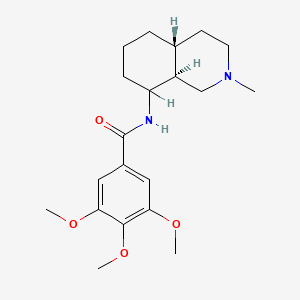
Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)- is a heterocyclic organic compound with the molecular formula C20H30N2O4 and a molecular weight of 362.463 g/mol . This compound is characterized by its isoquinoline core structure, which is a common motif in many biologically active molecules. The presence of the trimethoxybenzamido group adds to its chemical complexity and potential for diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Hydrogenation: The resulting isoquinoline derivative undergoes hydrogenation to form the decahydroisoquinoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for hydrogenation and automated systems for the amidation process to ensure high yield and purity.
化学反応の分析
Types of Reactions
Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to further reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the amido group, where nucleophiles like amines or thiols can replace the trimethoxybenzamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of oxidized isoquinoline derivatives.
Reduction: Formation of fully saturated isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with new functional groups.
科学的研究の応用
Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
類似化合物との比較
Similar Compounds
Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (Z)-: A geometric isomer with different spatial arrangement of atoms.
N-(Decahydro-2-methylisoquinolin-8-yl)-3,4,5-trimethoxybenzamide: A compound with a similar structure but different functional groups.
Uniqueness
Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)- is unique due to its specific geometric configuration and the presence of the trimethoxybenzamido group, which may confer distinct biological activities compared to its isomers and analogs.
特性
CAS番号 |
53525-88-5 |
|---|---|
分子式 |
C20H30N2O4 |
分子量 |
362.5 g/mol |
IUPAC名 |
N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H30N2O4/c1-22-9-8-13-6-5-7-16(15(13)12-22)21-20(23)14-10-17(24-2)19(26-4)18(11-14)25-3/h10-11,13,15-16H,5-9,12H2,1-4H3,(H,21,23)/t13-,15-,16?/m1/s1 |
InChIキー |
UYANHVOBUOWDLZ-CWSLVUQWSA-N |
異性体SMILES |
CN1CC[C@H]2CCCC([C@@H]2C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
正規SMILES |
CN1CCC2CCCC(C2C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


